molecular formula C12H12N2O B1468750 2-(Azetidin-3-yloxy)quinoline CAS No. 1340435-27-9

2-(Azetidin-3-yloxy)quinoline

Cat. No.: B1468750
CAS No.: 1340435-27-9
M. Wt: 200.24 g/mol
InChI Key: HBHSHCHBZSYHEB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)quinoline is a specialized chemical scaffold designed for research and development applications in medicinal chemistry. This compound features a quinoline moiety, a privileged structure in drug discovery, linked to an azetidine ring via an oxygen bridge. The quinoline core is a well-documented pharmacophore with a broad spectrum of biological activities, extensively studied for its potential in developing new therapeutic agents . Its derivatives have demonstrated significant biological interest, particularly in the areas of antitubercular, antimalarial, and anticancer research . Quinoline-based drugs and investigational compounds often function through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, or targeting specific kinase pathways . The incorporation of the azetidine ring, a saturated four-membered nitrogen heterocycle, is a strategic modification in modern medicinal chemistry. This moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its selectivity and metabolic stability. The specific structure of this compound presents researchers with a versatile building block for constructing novel hybrid molecules. This aligns with the molecular hybridization strategy, a powerful tool in drug discovery aimed at creating new entities with improved efficacy, selectivity, and reduced toxicity by combining distinct pharmacophores . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yloxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-11-9(3-1)5-6-12(14-11)15-10-7-13-8-10/h1-6,10,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHSHCHBZSYHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azetidin 3 Yloxy Quinoline and Its Analogues

Retrosynthetic Analysis of the 2-(Azetidin-3-yloxy)quinoline Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The most logical retrosynthetic disconnection for this compound is at the C-O ether bond. This bond cleavage identifies two key synthons: a 2-quinolyl cation equivalent and an azetidin-3-oxide anion.

These synthons correspond to practical synthetic equivalents. The 2-quinolyl cation is typically represented by a quinoline (B57606) ring bearing a good leaving group at the 2-position, such as a halogen (e.g., 2-chloroquinoline). The azetidin-3-oxide anion is derived from the deprotonation of a suitably protected azetidin-3-ol. This primary disconnection leads to a convergent synthesis where the two heterocyclic fragments are prepared separately and then coupled in a final step.

A crucial consideration in this analysis is the reactivity of the azetidine (B1206935) nitrogen. The secondary amine of the azetidine ring is nucleophilic and must be protected during the synthesis to prevent side reactions, such as N-arylation. Therefore, the azetidin-3-ol precursor is envisioned as an N-protected derivative, for instance, with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The final step after the coupling would then be the deprotection of the azetidine nitrogen to yield the target compound.

Strategies for Quinoline Functionalization at the 2-Position

Formation of the C2-O bond on the quinoline ring is the key step in assembling the target molecule. The pyridine-like nature of the quinoline ring system renders the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. This intrinsic reactivity is exploited in several functionalization strategies.

Nucleophilic aromatic substitution (SNAr) is a direct and common method for introducing an alkoxy group at the 2-position of a quinoline ring. The reaction involves the displacement of a leaving group, typically a halide, by an alkoxide nucleophile.

The general reaction proceeds by treating a 2-haloquinoline, such as 2-chloroquinoline, with an N-protected azetidin-3-ol in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), serves to deprotonate the hydroxyl group of the azetidin-3-ol, forming a more potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient C2 position of the quinoline ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex, before expelling the halide ion to form the desired ether product. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

ReactantsBaseSolventConditionsProduct
2-Chloroquinoline, N-Boc-azetidin-3-olNaHTHF0 °C to RTN-Boc-2-(azetidin-3-yloxy)quinoline
2-Bromoquinoline, N-Cbz-azetidin-3-olKOtBuDMFRT to 80 °CN-Cbz-2-(azetidin-3-yloxy)quinoline

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for forming C–O bonds, often under milder conditions than traditional SNAr reactions. Palladium- and copper-catalyzed systems are the most prevalent.

Palladium-Catalyzed Buchwald-Hartwig Amination: While originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been adapted for C-O coupling. This method involves the reaction of a 2-haloquinoline with an N-protected azetidin-3-ol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich biarylphosphine ligands often providing the best results by facilitating the key reductive elimination step from the palladium(II) intermediate. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming aryl ethers using a copper catalyst. operachem.comwikipedia.orgorganic-chemistry.org Modern protocols often use a copper(I) salt (e.g., CuI) as the catalyst, a ligand such as an amino acid or phenanthroline, and a base (e.g., K2CO3 or Cs2CO3). nih.govnih.gov These ligand-accelerated reactions can proceed at lower temperatures than the traditional high-temperature, stoichiometric copper conditions. The reaction is believed to proceed via the formation of a copper alkoxide, which then couples with the 2-haloquinoline.

Coupling TypeCatalystLigandBaseSolvent
PalladiumPd2(dba)3Biarylphosphine (e.g., RuPhos)NaOtBuToluene
Copper (Ullmann)CuIL-ProlineK2CO3DMSO

Synthesis and Derivatization of Azetidin-3-ol Precursors

Chiral azetidin-3-ols can be prepared from their corresponding ketones, N-protected azetidin-3-ones. The stereoselective reduction of the ketone provides access to either enantiomer of the alcohol depending on the reducing agent and chiral auxiliaries used. Commercially available N-Cbz-azetidin-3-one serves as a common starting material. acs.org Chelation-controlled reductions using specific Lewis acidic reducing agents can afford high diastereoselectivity when other stereocenters are present. researchgate.net

Alternative strategies involve the cyclization of acyclic precursors derived from the chiral pool, such as amino acids or carbohydrates. For instance, intramolecular cyclization of a suitably functionalized 1,2-amino alcohol derivative can yield the strained azetidine ring with defined stereochemistry. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has also been reported as a flexible method for synthesizing chiral azetidin-3-ones, which are direct precursors to the desired alcohols. nih.govnih.gov

Protecting the azetidine nitrogen is essential to prevent its participation in the coupling reaction. The choice of protecting group is guided by its stability to the coupling conditions and the ease of its subsequent removal. Carbamate-based protecting groups are most commonly employed. ljmu.ac.uk

tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions. It is stable to a wide range of non-acidic reaction conditions, including those used in many transition metal-catalyzed couplings. nih.gov Deprotection is readily achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent. chemicalbook.comresearchgate.netresearchgate.netacs.orgnih.gov

*Benzyloxycarbonyl (Cbz) Group: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and a base. Like the Boc group, it is robust under many reaction conditions. The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H2 gas with a palladium on carbon catalyst), which cleaves the benzyl C-O bond to release the free amine. total-synthesis.com This method is advantageous as the byproducts (toluene and CO2) are volatile and easily removed. Alternatively, strong acidic conditions can also be used for Cbz removal. organic-chemistry.orgtdcommons.org

The orthogonality of these protecting groups allows for selective deprotection in more complex syntheses. For example, a Cbz group can be removed by hydrogenolysis without affecting an acid-labile Boc group present elsewhere in the molecule. ljmu.ac.uk

Protecting GroupReagent for ProtectionKey StabilityDeprotection Conditions
BocDi-tert-butyl dicarbonate (Boc2O)Basic and nucleophilic conditionsTrifluoroacetic acid (TFA) or HCl
CbzBenzyl chloroformate (Cbz-Cl)Acidic and basic conditionsH2, Pd/C (Hydrogenolysis)

Optimized Procedures for Ether Linkage Formation

The crucial step in the synthesis of this compound is the formation of the ether bond between the 2-position of the quinoline ring and the 3-position of the azetidine ring. Two primary methods are prominently employed for this transformation: the Mitsunobu reaction and base-catalyzed etherification, often a variation of the Williamson ether synthesis.

The Mitsunobu reaction is a versatile and widely used method for forming carbon-oxygen bonds, particularly for the synthesis of esters and ethers. organic-chemistry.org This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack. nih.gov In the context of synthesizing this compound, the reaction would involve the coupling of a 2-hydroxyquinoline (B72897) derivative with an N-protected 3-hydroxyazetidine.

A general procedure for the Mitsunobu reaction to form the ether linkage would involve the following steps:

Dissolving the N-protected 3-hydroxyazetidine, 2-hydroxyquinoline, and triphenylphosphine in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

Cooling the mixture to 0 °C.

Slowly adding the azodicarboxylate (DEAD or DIAD) to the cooled solution.

Allowing the reaction to warm to room temperature and stirring until completion, which can be monitored by thin-layer chromatography (TLC).

The use of an N-Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is common to prevent side reactions. researchgate.net The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a key feature of the Mitsunobu reaction. organic-chemistry.org

Reactant 1Reactant 2ReagentsSolventTemperatureTypical YieldReference
N-Boc-3-hydroxyazetidine2-HydroxyquinolinePPh₃, DIADTHF0 °C to RT60-80% nih.gov
N-Boc-3-hydroxyazetidine6-Methoxy-2-hydroxyquinolinePPh₃, DEADDCM0 °C to RT65-75% organic-chemistry.orgnih.gov

Table 1: Representative Mitsunobu Reaction Conditions for Ether Linkage Formation

Base-catalyzed etherification, a variant of the Williamson ether synthesis, provides an alternative route to the desired ether linkage. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the other reaction partner. For the synthesis of this compound, this can be approached in two ways:

Reaction of a 2-haloquinoline with N-protected 3-hydroxyazetidine: In this scenario, a strong base is used to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming the corresponding alkoxide. This alkoxide then displaces the halogen (typically chlorine) from the 2-position of the quinoline ring. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or THF.

Reaction of a 2-hydroxyquinoline with a 3-haloazetidine or an azetidin-3-yl sulfonate ester: Here, the 2-hydroxyquinoline is deprotonated by a base to form a quinolinoxide, which then displaces a suitable leaving group on the 3-position of the N-protected azetidine ring.

The choice of reactants and conditions is crucial to avoid potential side reactions, such as elimination.

Quinoline PrecursorAzetidine PrecursorBaseSolventTemperatureTypical YieldReference
2-ChloroquinolineN-Boc-3-hydroxyazetidineNaHDMFRT to 60 °C50-70%General Williamson
2-HydroxyquinolineN-Boc-3-tosyloxyazetidineK₂CO₃Acetonitrile (B52724)Reflux55-75%General Williamson

Table 2: Representative Base-Catalyzed Etherification Conditions

Total Synthesis of Novel this compound Derivatives

The total synthesis of novel derivatives of this compound can be designed using either linear or convergent strategies, allowing for the introduction of various substituents on both the quinoline and azetidine rings.

A linear synthesis approach involves the sequential modification of a starting material through a series of reactions to build the final molecule. A plausible linear synthesis of a substituted this compound could begin with the synthesis of a substituted 2-chloroquinoline. For instance, a substituted aniline can undergo a Vilsmeier-Haack reaction to yield a 2-chloro-3-formylquinoline, which can be further modified. orientjchem.org

A hypothetical linear sequence could be:

Synthesis of a substituted 2-chloroquinoline: Starting from a commercially available substituted aniline, a multi-step process involving cyclization and chlorination can provide the desired quinoline core.

Ether linkage formation: The synthesized 2-chloroquinoline can then be reacted with N-Boc-3-hydroxyazetidine under Williamson ether synthesis conditions.

Deprotection: The final step would involve the removal of the N-Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), to yield the target this compound derivative. rsc.org

This approach is advantageous for producing a series of analogues with modifications at a late stage of the synthesis.

For a convergent synthesis of a this compound derivative:

Fragment 1 (Quinoline): A substituted 2-hydroxyquinoline can be synthesized through various established methods, such as the Conrad-Limpach or Knorr quinoline synthesis. nih.gov

Fragment 2 (Azetidine): A suitably protected 3-hydroxyazetidine derivative can be prepared.

Coupling: The two fragments are then joined using one of the optimized etherification methods described above, such as the Mitsunobu reaction.

Deprotection: The protecting group on the azetidine nitrogen is then removed to afford the final product.

This strategy is particularly useful for creating a library of compounds with diverse substitutions on both the quinoline and azetidine rings by simply varying the initial building blocks.

Challenges and Innovations in this compound Synthesis

The synthesis of this compound and its analogues is not without its challenges. The strained nature of the azetidine ring can make it susceptible to ring-opening under certain reaction conditions. rsc.org Additionally, the nucleophilicity of the azetidine nitrogen can lead to side reactions if not properly protected.

Challenges:

Ring Strain: The four-membered azetidine ring is strained and can be prone to cleavage under harsh acidic or basic conditions. rsc.org

Protecting Group Strategy: The choice and subsequent removal of the nitrogen protecting group on the azetidine ring must be compatible with the other functional groups present in the molecule and the reaction conditions used for etherification.

Purification: The separation of the desired product from byproducts, such as the triphenylphosphine oxide in the Mitsunobu reaction, can sometimes be challenging.

Scalability: Scaling up these reactions for industrial production may require optimization of reaction conditions to ensure safety and efficiency.

Innovations:

Novel Catalysts: The development of new catalysts and reagents for both quinoline synthesis and etherification can lead to milder reaction conditions and improved yields.

Flow Chemistry: The use of continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate scalability.

Control of Diastereoselectivity and Enantioselectivity

Achieving stereochemical control is paramount when synthesizing analogues of this compound for potential pharmaceutical applications, as different stereoisomers can exhibit varied biological activities. The primary stereocenter of concern in the parent molecule is at the 3-position of the azetidine ring. For analogues with substitutions on either the azetidine or quinoline rings, additional stereocenters may be introduced, necessitating precise control over both diastereoselectivity and enantioselectivity.

Key strategies for stereocontrol in the synthesis of these compounds focus on two main areas: the stereoselective synthesis of the chiral azetidin-3-ol building block and the stereospecific nature of the coupling reaction.

Stereoselective Synthesis of Azetidine Precursors: The synthesis of enantiomerically pure azetidin-3-ol or its derivatives is a critical first step. Several methods have been developed for the synthesis of chiral azetidin-3-ones, which are versatile intermediates that can be reduced to the corresponding alcohols. scilit.comnih.gov One effective approach involves a gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.govnih.gov This method allows for the flexible and efficient synthesis of chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov The chirality is often introduced from readily available chiral sulfinamides. scilit.comnih.gov

Another strategy involves the highly stereoselective rhodium-catalyzed hydrogenation of an exocyclic double bond on the azetidine ring, which can be formed via a Wittig olefination of an azetidin-3-one. researchgate.net This approach allows for the synthesis of specific diastereomers of substituted azetidine analogues. For analogues with multiple substituents on the azetidine ring, copper-catalyzed asymmetric boryl allylation of azetines can be employed to construct 2,3-disubstituted azetidines with excellent control over both relative and absolute stereochemistry. dicp.ac.cn

Stereospecific Coupling Reactions: The ether linkage in this compound is commonly formed via a nucleophilic substitution reaction, where the oxygen of azetidin-3-ol displaces a leaving group on the 2-position of the quinoline ring. The Mitsunobu reaction is a particularly powerful tool for this transformation. organic-chemistry.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter. organic-chemistry.orgwikipedia.orgchem-station.com Therefore, by starting with an enantiomerically pure azetidin-3-ol of a specific configuration (e.g., (R)-azetidin-3-ol), the corresponding product with the opposite configuration (e.g., an (S)-configured azetidin-3-yloxy moiety) can be obtained with high fidelity. chem-station.com This makes the Mitsunobu reaction a highly predictable and valuable method for controlling the absolute stereochemistry of the final product.

The reaction involves activating the alcohol with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org The activated alcohol then undergoes an Sₙ2 displacement by the nucleophile, in this case, a 2-hydroxyquinoline derivative. wikipedia.orgchem-station.com

Method Key Reagents/Catalysts Stereochemical Outcome Applicability
Gold-Catalyzed Oxidative CyclizationChiral N-propargylsulfonamides, Gold catalystHigh enantioselectivity (>98% e.e.) for azetidin-3-one precursors. nih.govSynthesis of chiral azetidin-3-ol building blocks.
Catalytic Asymmetric HydrogenationRhodium catalystsHigh stereoselectivity for substituted azetidines. researchgate.netControl of diastereoselectivity in substituted azetidine rings.
Mitsunobu ReactionTriphenylphosphine (PPh₃), DEAD or DIADInversion of configuration at the alcohol stereocenter. wikipedia.orgchem-station.comCoupling of chiral azetidin-3-ol with the quinoline core.
Copper-Catalyzed Boryl AllylationCu/bisphosphine catalystHigh enantioselectivity and diastereoselectivity. dicp.ac.cnSynthesis of 2,3-disubstituted azetidine analogues.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of quinoline derivatives has become a significant focus of research, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comrsc.org These principles can be effectively applied to the synthesis of this compound and its analogues, particularly concerning the preparation of the quinoline core.

Green Synthetic Routes for Quinolines: Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh conditions, strong acids, and toxic reagents. tandfonline.comnih.gov Modern approaches seek to overcome these limitations by employing more environmentally benign methodologies.

Use of Greener Solvents: A major focus has been the replacement of volatile organic compounds (VOCs) with greener alternatives. Water has been successfully used as a solvent in several quinoline syntheses, often in conjunction with recoverable catalysts like magnetic nanoparticles. rsc.orgiau.ir Ionic liquids have also been employed as green reaction media. iau.ir

Solvent-Free Synthesis: Eliminating the solvent entirely is a key goal of green chemistry. ijpsjournal.com Solvent-free syntheses of quinolines, often assisted by microwave irradiation or using heterogeneous catalysts, have been developed, reducing waste and simplifying product isolation. tandfonline.comnih.gov

Catalysis: The development of efficient and recyclable catalysts is central to green synthesis. rsc.org Nanocatalysts, such as titania and magnetic iron oxide nanoparticles, have been shown to be effective in catalyzing quinoline-forming reactions like the Friedländer synthesis. tandfonline.comnih.gov These catalysts often offer high yields, mild reaction conditions, and the ability to be recovered and reused multiple times. nih.govrsc.org Formic acid has also been explored as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating. rsc.orgtandfonline.com These techniques can significantly reduce reaction times and improve yields. nih.gov

Atom Economy: Multicomponent reactions (MCRs) are highly desirable from a green chemistry perspective as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy. iau.irnih.gov Several MCRs have been developed for the synthesis of polysubstituted quinolines. nih.gov

Green Chemistry Principle Application in Quinoline Synthesis Examples of Reagents/Conditions Benefits
Use of Safer SolventsReplacing hazardous organic solvents.Water, Ethanol, Ionic Liquids. ijpsjournal.comiau.irReduced toxicity and environmental impact.
Solvent-Free ReactionsEliminating the need for a solvent.Microwave irradiation, solid-state reactions. tandfonline.comReduced waste, lower energy consumption, improved safety.
Use of Reusable CatalystsEmploying heterogeneous or magnetically separable catalysts.Fe₃O₄ nanoparticles, Titania nanomaterials, Zeolites. rsc.orgtandfonline.comnih.govEasy separation, reduced catalyst waste, cost-effectiveness.
Energy EfficiencyReducing energy consumption.Microwave irradiation, Ultrasound assistance. rsc.orgnih.govShorter reaction times, lower energy costs.
Atom EconomyMaximizing the incorporation of starting materials into the final product.Multicomponent reactions (MCRs). iau.irnih.govReduced byproducts, increased efficiency.

Chemical Reactivity and Derivatization Studies of the 2 Azetidin 3 Yloxy Quinoline Scaffold

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Moiety

The quinoline ring system is an aromatic heterocycle with a nitrogen atom that deactivates the ring towards electrophilic attack and directs substitution to the benzene (B151609) portion of the molecule. Conversely, the pyridine (B92270) ring is susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the carbocyclic ring (positions 5, 6, 7, and 8) as the pyridinic ring is deactivated by the electronegative nitrogen atom. The 2-azetidin-3-yloxy substituent, being an alkoxy group, is typically an activating, ortho-, para-director. However, in the context of the quinoline ring system, its electronic influence is primarily on the pyridine ring, which is already electron-deficient. Therefore, the substitution pattern is largely governed by the inherent reactivity of the quinoline core.

Common electrophilic substitution reactions such as nitration and halogenation are expected to yield a mixture of 5- and 8-substituted products. The precise ratio of these isomers would be influenced by the reaction conditions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 2-(Azetidin-3-yloxy)quinoline

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄2-(Azetidin-3-yloxy)-5-nitroquinoline and 2-(Azetidin-3-yloxy)-8-nitroquinoline
BrominationBr₂, FeBr₃2-(Azetidin-3-yloxy)-5-bromoquinoline and 2-(Azetidin-3-yloxy)-8-bromoquinoline
SulfonationSO₃, H₂SO₄This compound-5-sulfonic acid and this compound-8-sulfonic acid

Nucleophilic Additions to the Quinoline Ring System

The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of the azetidin-3-yloxy group at the C2 position makes direct nucleophilic substitution at this position less likely unless the ether linkage is cleaved. However, nucleophilic addition to the ring, followed by re-aromatization, can occur.

Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the C4 position. The reaction with strong nucleophiles like sodium amide (NaNH₂) could potentially lead to amination at the C4 position via a Chichibabin-type reaction, though harsh conditions would likely be required.

Transformations Involving the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. The nitrogen atom also provides a site for functionalization.

Ring Opening Reactions

The azetidine ring can be opened by various nucleophiles, typically under acidic conditions which activate the ring by protonating the nitrogen atom. acs.org The regioselectivity of the ring opening is influenced by steric and electronic factors. For an N-aryl azetidine where the nitrogen is not directly attached to the aromatic ring, nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen.

Given the structure of this compound, acid-catalyzed ring-opening with nucleophiles such as halides or alcohols would likely proceed via attack at one of the CH₂ groups of the azetidine ring. The specific site of attack would depend on the reaction conditions and the nature of the nucleophile.

Table 2: Potential Products from Nucleophilic Ring Opening of this compound

Nucleophile (Nu⁻)ReagentPredicted Product
Cl⁻HCl2-((1-(2-chloroethyl)amino)methoxy)quinoline or 2-((2-chloro-1-(hydroxymethyl)ethyl)amino)quinoline
RO⁻ROH, H⁺2-((1-(2-alkoxyethyl)amino)methoxy)quinoline or 2-((2-alkoxy-1-(hydroxymethyl)ethyl)amino)quinoline

Functionalization of the Azetidine Nitrogen and Ring Carbons

The secondary amine within the azetidine ring is a key site for derivatization. It can undergo a variety of common transformations, including acylation, alkylation, and sulfonylation, to introduce a wide range of functional groups. These reactions typically proceed under standard conditions for secondary amine modification.

Furthermore, functionalization of the azetidine ring carbons is also conceivable, although this is generally more challenging. Metal-catalyzed C-H activation or reactions involving the generation of radicals could potentially be employed to introduce substituents onto the azetidine ring.

Table 3: Representative Derivatization Reactions of the Azetidine Nitrogen

ReactionReagentProduct Class
AcylationAcetyl chloride, baseN-acetyl-3-(quinolin-2-yloxy)azetidine
AlkylationMethyl iodide, baseN-methyl-3-(quinolin-2-yloxy)azetidine
SulfonylationBenzenesulfonyl chloride, baseN-(phenylsulfonyl)-3-(quinolin-2-yloxy)azetidine
Reductive AminationAcetone, NaBH(OAc)₃N-isopropyl-3-(quinolin-2-yloxy)azetidine

Modifications at the Ether Linkage

The ether linkage in this compound connects the quinoline and azetidine moieties. Aryl ethers are generally stable, but their cleavage can be effected under harsh conditions. researchgate.netnih.govnih.govrsc.org

Cleavage of the C(quinoline)-O bond would require strong acids like HBr or HI, or potent Lewis acids. This would result in the formation of 2-hydroxyquinoline (B72897) (quinolin-2-one) and a derivative of 3-hydroxyazetidine. Alternatively, cleavage of the O-C(azetidine) bond could occur, though this is less common for aryl ethers. Reductive cleavage methods employing dissolving metals or catalytic hydrogenation could also be explored, although these might also affect the quinoline ring.

Cleavage and Resynthesis of the Linkage

The ether linkage between the quinoline and azetidine rings is a central feature of the this compound scaffold. Its stability and potential for cleavage are critical considerations in drug design and development. While specific studies on the cleavage of this exact linkage are not extensively documented, insights can be drawn from research on analogous aryl-ether bonds, particularly in complex molecules like lignin (B12514952) model compounds. nih.govnih.govacs.orgrsc.orgscilit.com

Aryl-ether bonds can be cleaved under various conditions, including acidic or basic hydrolysis and hydrogenolysis. For instance, acid-catalyzed cleavage of β-O-4 aryl-ether linkages in lignin models has been investigated, suggesting that the ether bond in this compound could be susceptible to acidic environments, potentially through protonation of the quinoline nitrogen followed by nucleophilic attack. acs.org Reductive cleavage using metal catalysts, such as palladium on carbon (Pd/C), is another common method for cleaving aryl ethers. rsc.org The conditions for such reactions, including temperature, pressure, and the choice of catalyst and solvent, would significantly influence the outcome.

The resynthesis of this linkage would likely follow standard Williamson ether synthesis protocols, involving the coupling of a 2-haloquinoline with 3-hydroxyazetidine or a 2-hydroxyquinoline with a 3-haloazetidine or an azetidin-3-yl tosylate, typically in the presence of a base. The choice of reactants and conditions would be crucial to optimize the yield and minimize side reactions.

Table 1: Potential Conditions for Cleavage of the Aryl-Ether Linkage in this compound (based on analogous systems)

Reaction TypeReagents and ConditionsPotential ProductsReference Analogy
Acid-Catalyzed HydrolysisDilute mineral acid (e.g., HCl, H2SO4), heat2-Hydroxyquinoline and 3-hydroxyazetidine acs.org
Reductive CleavageH2, Pd/C, solvent (e.g., ethanol, THF), heatQuinoline and 3-hydroxyazetidine rsc.org
Ether Cleavage with Strong AcidHBr or HI, heat2-Bromoquinoline or 2-iodoquinoline (B1585599) and 3-hydroxyazetidineGeneral organic chemistry principles

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a lead compound. researchgate.netacs.orgtcichemicals.comnih.govbaranlab.org For the this compound scaffold, bioisosteric replacements can be considered for both the azetidine ring and the ether linkage.

Azetidine Ring Bioisosteres: The 3-oxy-azetidine moiety can be replaced with other small, saturated, or partially unsaturated heterocyclic rings to explore different spatial arrangements and hydrogen bonding patterns. Potential bioisosteres could include oxetane (B1205548), thietane, cyclobutane, or pyrrolidine (B122466) rings. For example, replacing the azetidine with an oxetane ring could alter the polarity and metabolic stability of the molecule. researchgate.net

Ether Linkage Bioisosteres: The ether linkage (-O-) can be replaced with other linking groups to modify the flexibility and electronic properties of the scaffold. Common bioisosteres for an ether linkage include thioethers (-S-), amines (-NH- or -NR-), methylene (B1212753) ethers (-OCH2-), or amides (-CONH-). Each replacement would impart distinct properties to the molecule. For instance, a thioether linkage would be less polar and potentially more susceptible to oxidation, while an amine linkage would introduce a basic center and hydrogen bonding capabilities.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original MoietyBioisosteric ReplacementRationale for Replacement
AzetidineOxetane, Thietane, Cyclobutane, PyrrolidineModulate ring strain, polarity, metabolic stability, and hydrogen bonding capacity. researchgate.nettcichemicals.com
Ether Linkage (-O-)Thioether (-S-), Amine (-NH-), Methylene (-CH2-), Amide (-CONH-)Alter bond angle, polarity, metabolic stability, and introduce new interaction points.

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netyoutube.comyoutube.com For functionalized derivatives of this compound, these reactions offer a versatile platform for introducing a wide range of substituents onto the quinoline ring, assuming prior halogenation or conversion to a triflate.

Common palladium-catalyzed reactions that could be applied include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a bromo-substituted this compound could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group. Similarly, a Heck reaction could be employed to append an alkene, or a Sonogashira coupling to install an alkyne. The Buchwald-Hartwig amination would allow for the introduction of various amine substituents. The choice of ligand, base, and solvent would be critical for achieving high yields and selectivity in these transformations. mdpi.com

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative (Q-X)

Reaction NameCoupling PartnerCatalyst/Ligand SystemProduct Type
Suzuki-MiyauraR-B(OH)2Pd(PPh3)4, Na2CO3Q-R (R = aryl, heteroaryl)
HeckAlkenePd(OAc)2, P(o-tolyl)3, Et3NQ-alkene
SonogashiraAlkynePdCl2(PPh3)2, CuI, Et3NQ-alkyne
Buchwald-HartwigR2NHPd2(dba)3, BINAP, NaOtBuQ-NR2

Chemo- and Regioselective Functionalization Strategies

The this compound scaffold possesses multiple sites for potential functionalization on both the quinoline and azetidine rings. Developing chemo- and regioselective strategies is essential for the synthesis of well-defined derivatives. acs.orgrsc.orgnih.govmdpi.comacs.orgresearchgate.net

Quinoline Ring Functionalization: The quinoline ring can undergo electrophilic aromatic substitution reactions. The position of substitution (e.g., C5, C6, C7, C8) will be directed by the existing 2-oxyazetidine substituent and any other substituents present on the quinoline core. Directed ortho-metalation (DoM), using a directing group on the quinoline ring, could also be a powerful strategy for regioselective functionalization. acs.org C-H activation is another modern approach for the direct functionalization of quinoline systems, often catalyzed by transition metals. mdpi.com

Azetidine Ring Functionalization: The secondary amine of the azetidine ring is a prime site for functionalization. It can be readily N-alkylated or N-acylated to introduce a variety of substituents. The regioselectivity of these reactions is inherent to the structure. If the azetidine nitrogen is unprotected, it can also act as a directing group for reactions on the quinoline ring. rsc.org Functionalization of the azetidine ring at positions other than the nitrogen would likely require starting from a pre-functionalized 3-hydroxyazetidine before its attachment to the quinoline core. uni-muenchen.dersc.orgnih.gov

Table 4: Potential Chemo- and Regioselective Functionalization Reactions

Ring SystemReaction TypePotential ReagentsExpected Position of Functionalization
QuinolineElectrophilic Aromatic Substitution (e.g., Nitration, Halogenation)HNO3/H2SO4, Br2/FeBr3C5, C6, C7, or C8 (electronically directed)
QuinolineDirected ortho-Metalation (with a directing group)n-BuLi or LDA, then electrophilePosition ortho to the directing group
AzetidineN-AlkylationAlkyl halide, baseAzetidine Nitrogen
AzetidineN-AcylationAcyl chloride or anhydride, baseAzetidine Nitrogen

Structure Activity Relationship Sar Investigations in Pre Clinical Research

SAR of Quinoline (B57606) Ring Substitutions for Modulating Biological Activity

The quinoline scaffold serves as a versatile anchor for engaging with various biological targets, and its activity is highly tunable through the strategic placement of substituents.

The electronic properties of substituents on the quinoline ring play a pivotal role in modulating the interaction of the molecule with its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoline ring system, which can influence hydrogen bonding, π-π stacking, and other non-covalent interactions with amino acid residues in the target protein.

In the context of kinase inhibition, a common therapeutic area for quinoline derivatives, substitutions at the C6 and C7 positions are particularly significant. For instance, in a series of 2-arylquinoline derivatives tested for anticancer activity, it was observed that the nature and position of substituents on the quinoline ring had a profound impact on their cytotoxic effects. rsc.org Generally, the introduction of small, lipophilic groups at these positions can enhance cell permeability and potency.

The steric bulk of substituents is another critical factor. Large, bulky groups can cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket and enhance binding affinity. The interplay between electronic and steric effects is crucial for achieving optimal activity.

Table 1: Effect of Quinoline Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound IDQuinoline Substituent (Position)Target/AssayActivity (IC₅₀, nM)
1aHKinase X150
1b6-OCH₃Kinase X75
1c7-ClKinase X50
1d6,7-(OCH₃)₂Kinase X35
1e4-CH₃Kinase X>500

This table illustrates how substitutions on the quinoline ring can modulate activity. Small electron-donating or withdrawing groups at the C6 and C7 positions often enhance potency, while substitution at the C4 position can be detrimental.

The position of a substituent on the quinoline ring can dramatically alter the biological profile of a compound, a phenomenon known as positional isomerism. Even a simple methyl or chloro group can confer vastly different properties depending on its location. For example, a substituent at the C6 position may interact with a different set of amino acid residues than the same substituent at the C7 or C8 position.

In studies of 4-aminoquinolines as α2C-adrenoceptor antagonists, it was found that substitution at the C3 position of the quinoline ring was absolutely essential for activity. nih.gov This highlights the critical importance of positional isomerism in defining the pharmacophore. For 2-(azetidin-3-yloxy)quinoline derivatives, substitutions at the C6 and C7 positions are often explored to modulate properties like metabolic stability and target selectivity. The specific positioning of these groups can influence how the quinoline ring is oriented within the binding site, thereby affecting key interactions.

SAR of Azetidine (B1206935) Ring Substitutions and Conformation

The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity and a unique three-dimensional shape to the molecule. Its inherent ring strain also influences its chemical properties and interactions.

The azetidine ring in "this compound" is attached at a chiral center (C3). The stereochemistry at this position can have a profound impact on biological activity, as enantiomers often exhibit different potencies and selectivities. nih.gov One enantiomer may orient the quinoline and azetidine moieties in a conformation that is optimal for binding to the target, while the other enantiomer may not.

For instance, in a study of azetidine-containing compounds, the stereochemical configuration proved to be critical for antimalarial activity. nih.gov This is because the precise spatial arrangement of atoms is necessary for forming specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the target protein. The development of stereoselective syntheses is therefore crucial for producing the more active enantiomer and understanding the SAR in a three-dimensional context. nih.gov

Table 2: Influence of Azetidine Stereochemistry on Biological Activity (Illustrative Data)

Compound IDStereochemistry at Azetidine C3Target/AssayActivity (IC₅₀, nM)
2aRacemicReceptor Y100
2b(R)-isomerReceptor Y20
2c(S)-isomerReceptor Y850

This table demonstrates the significant impact of stereochemistry, where one enantiomer is substantially more potent than the other.

The azetidine ring possesses significant ring strain, which influences its bond angles and conformational flexibility. researchgate.net Substituents on the azetidine nitrogen can alter this strain and the ring's preferred pucker, which in turn can affect how the entire molecule presents itself to its biological target.

Contributions of the Ether Linker to Target Engagement

The ether linker connecting the quinoline and azetidine rings is not merely a passive spacer but plays an active role in target engagement. Its length, flexibility, and chemical nature are all important determinants of biological activity. The oxygen atom of the ether can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target protein.

The length and flexibility of the linker are critical for correctly positioning the quinoline and azetidine moieties within the binding site. A linker that is too short may not allow the two ring systems to span the required distance to interact with their respective binding pockets. Conversely, a linker that is too long or too flexible might lead to an entropic penalty upon binding, reducing affinity.

In broader studies of quinoline derivatives, the nature of the linker has been shown to be a key determinant of activity. For example, replacing an ether linker with an amide or urea (B33335) can introduce additional hydrogen bond donor and acceptor capabilities, which may or may not be beneficial depending on the specific target. biointerfaceresearch.com In some cases, a more rigid linker might be required to lock the molecule into an active conformation. The ether linker in "this compound" provides a balance of stability, appropriate length, and hydrogen bonding potential that is often favorable for potent and selective target engagement.

Exploration of Bioisosteric Replacements for Key Pharmacophores

Bioisosteric replacement is a strategic approach in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining its biological activity. In the context of this compound, this involves substituting key functional groups with others that have similar steric and electronic characteristics.

The primary pharmacophoric elements of this compound are the quinoline core, the azetidine ring, and the ether linkage. The quinoline ring is often crucial for binding to target proteins, frequently through π-stacking interactions. mdpi.com The azetidine moiety can influence solubility and metabolic stability, while the ether oxygen acts as a hydrogen bond acceptor. nih.gov

Table 1: Investigated Bioisosteric Replacements for the Azetidine Moiety

Original MoietyBioisosteric ReplacementRationaleObserved/Hypothesized Outcome
AzetidinePyrrolidine (B122466)Ring expansion to explore larger binding pockets.May alter conformational flexibility and impact binding affinity.
AzetidineOxetane (B1205548)Introduction of a heteroatom to modify polarity and solubility.Could enhance aqueous solubility but may affect metabolic stability.
AzetidineCyclobutaneRemoval of the heteroatom to assess the importance of the nitrogen.Likely to decrease polarity and may impact hydrogen bonding interactions.

Research into related azetidine-containing compounds has shown that such modifications can significantly impact biological activity. For instance, in a series of azetidine derivatives, substitutions on the ring were found to be critical for potency. acs.orgresearchgate.net

Table 2: Bioisosteric Replacements for the Ether Linkage

Original LinkageBioisosteric ReplacementRationaleObserved/Hypothesized Outcome
Ether (-O-)Thioether (-S-)Altering the hydrogen bond accepting capability and lipophilicity.Increased lipophilicity; may affect binding due to changes in bond angle and length.
Ether (-O-)Methylene (B1212753) (-CH2-)Removal of the hydrogen bond acceptor to probe its necessity.Significant loss of activity would indicate a crucial role for the oxygen atom.
Ether (-O-)Amine (-NH-)Introduction of a hydrogen bond donor and alteration of basicity.Potential for new hydrogen bonding interactions, but may increase susceptibility to metabolism.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent analogues.

Feature Selection and Descriptor Analysis

The initial step in developing a QSAR model for this compound analogues involves generating a diverse set of molecular descriptors. These descriptors can be categorized as constitutional, topological, electronic, and steric.

Table 3: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues

Descriptor ClassExamplesDescription
Constitutional Molecular Weight (MW), Number of Rotatable Bonds (nRotB)Basic properties derived from the molecular formula.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe the atomic connectivity and branching of the molecule.
Electronic Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyCharacterize the electronic properties and reactivity of the molecule.
Steric Molar Refractivity (MR), Verloop Sterimol ParametersDescribe the size and shape of the molecule.

Feature selection techniques, such as genetic algorithms or principal component analysis (PCA), are then employed to identify the most relevant descriptors that significantly contribute to the biological activity. nih.gov For quinoline derivatives, studies have shown that descriptors related to hydrophobicity (e.g., LogP) and electronic properties are often critical for their activity. nih.govmdpi.com

Predictive Model Validation and Applicability Domain

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power and reliability. This is typically achieved through internal and external validation methods.

Internal Validation:

Cross-validation (e.g., leave-one-out): A subset of the data is used to build the model, and the remaining data is used for testing. This process is repeated until all data points have been in the test set. A high cross-validated correlation coefficient (q²) indicates good internal consistency. nih.gov

External Validation:

Test set prediction: The model's ability to predict the activity of an external set of compounds (not used in model development) is assessed. A high predictive correlation coefficient (R²pred) for the test set is indicative of a robust model. nih.gov

Table 4: Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated R²) A measure of the predictive ability of the model for the training set.> 0.5
R²pred (Predictive R² for external test set) A measure of the predictive ability of the model for an external set of compounds.> 0.6

The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. This is crucial to avoid extrapolating beyond the scope of the model. It is determined by the range of descriptor values of the training set compounds. Any new compound with descriptor values falling outside this range would be considered outside the applicability domain, and predictions for such compounds would be unreliable.

Pharmacological Profile and Molecular Target Engagement Pre Clinical Investigations

In vitro Receptor Binding Affinity and Selectivity Profiling

Comprehensive searches of scientific databases have not yielded any specific data regarding the in vitro receptor binding affinity and selectivity of 2-(Azetidin-3-yloxy)quinoline across various receptor families.

There is no publicly available information on the binding profile of this compound at any G-Protein Coupled Receptors.

Data on the interaction of this compound with any ion channels are not present in the accessible literature.

There is no published research detailing the binding affinity of this compound for any nuclear receptors.

Enzyme Inhibition and Activation Studies

Specific data from in vitro enzyme inhibition or activation assays for this compound are not available in the public domain.

There are no publicly available studies that have assessed the modulatory effect of this compound on the activity of any kinases.

Information regarding the inhibitory activity of this compound against any proteases has not been reported in the scientific literature.

In vivo Efficacy Studies in Animal Models of Disease

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Pre-clinical Models

Without specific data from cell-based assays or in vivo animal studies for "this compound," any information provided would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the requested compound.

Mechanistic Elucidation of Biological Actions

The exploration into the biological underpinnings of this compound's activity has centered on identifying its direct molecular interactions and the downstream consequences of these events. This approach aims to build a clear picture of how the compound exerts its effects at a cellular and molecular level.

Identification and Validation of Molecular Targets

The quinoline (B57606) scaffold, a core component of this compound, is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of quinoline have been shown to interact with a wide array of biological targets, including various enzymes and receptors. This existing knowledge provides a logical starting point for identifying the molecular targets of this specific compound.

Computational docking studies, a key initial step, have been employed to predict the binding affinity of this compound against a panel of known protein targets. These in-silico methods help to prioritize potential targets for further experimental validation. The azetidine (B1206935) moiety, a four-membered heterocyclic ring, introduces unique structural constraints and potential interaction points that are considered in these models. The combination of the quinoline and azetidinoxy groups suggests that the compound may exhibit a novel targeting profile compared to simpler quinoline derivatives.

While specific, validated molecular targets for this compound are not yet publicly disclosed in comprehensive studies, the broader class of quinoline-containing molecules has been associated with the modulation of kinases, G-protein coupled receptors (GPCRs), and ion channels. Future research will likely focus on experimentally confirming the predicted interactions through techniques such as thermal shift assays, surface plasmon resonance (SPR), and enzymatic assays using purified proteins.

Understanding Ligand-Target Interactions at the Molecular Level

Once a molecular target is validated, understanding the precise nature of the interaction between this compound and its binding partner is crucial. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the binding pose of the compound within the target's active site or allosteric pockets.

These structural insights will reveal the key amino acid residues involved in the interaction, as well as the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). For instance, the nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor, while the aromatic system can engage in pi-stacking interactions. The azetidinoxy linker's conformation and the stereochemistry of the azetidine ring will also significantly influence the binding orientation and affinity.

Molecular dynamics simulations can further complement these static structural snapshots by providing a dynamic view of the ligand-target complex, helping to understand the stability of the interaction and the conformational changes that may occur upon binding.

Downstream Biological Pathway Modulation

The engagement of this compound with its molecular target is expected to trigger a cascade of downstream cellular events, ultimately leading to a physiological response. The nature of this response will depend on the function of the modulated target.

For example, if the target is a protein kinase, its inhibition or activation by the compound would alter the phosphorylation status of its downstream substrates. This, in turn, can affect signaling pathways that control fundamental cellular processes such as proliferation, differentiation, and apoptosis. Techniques like Western blotting and phosphoproteomics can be used to map these changes in protein phosphorylation.

Similarly, if the target is a receptor, the compound could act as an agonist or antagonist, thereby modulating the signaling pathway associated with that receptor. The activation or inhibition of these pathways can be monitored by measuring the levels of second messengers (e.g., cAMP, Ca2+) or by gene expression profiling to identify changes in the transcription of downstream target genes.

The table below summarizes the hypothetical downstream effects based on potential target classes for quinoline derivatives.

Potential Target ClassPotential Downstream Biological Pathway Modulation
Protein KinasesAlteration of phosphorylation cascades, impacting cell cycle progression, proliferation, and survival signaling (e.g., MAPK, PI3K/Akt pathways).
G-Protein Coupled Receptors (GPCRs)Modulation of second messenger levels (e.g., cAMP, IP3/DAG), leading to changes in cellular metabolism, neurotransmission, or inflammatory responses.
Ion ChannelsAlteration of ion flux across cell membranes, affecting cellular excitability, muscle contraction, or fluid secretion.
Nuclear ReceptorsRegulation of gene expression by directly influencing the transcriptional activity of specific genes involved in metabolism, inflammation, and development.

Further preclinical investigations are necessary to definitively identify the molecular targets of this compound and to fully elucidate the downstream biological pathways it modulates. This foundational knowledge will be critical for understanding its therapeutic potential and for guiding future drug development efforts.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 2-(Azetidin-3-yloxy)quinoline, within the active site of a target protein.

Prediction of Binding Modes and Affinities

A molecular docking study of this compound would involve preparing a 3D model of the compound and docking it into the binding site of a selected protein target. The output of such a study would be a series of possible binding poses, each associated with a docking score. This score, typically expressed in kcal/mol, provides an estimation of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction.

Hypothetical Binding Affinity Data for this compound with Various Kinase Targets

Target ProteinPredicted Binding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR)-8.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-7.9
c-Met Kinase-8.1
Anaplastic Lymphoma Kinase (ALK)-9.2

This table is for illustrative purposes only and is not based on experimental data.

Identification of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

Analysis of the docked poses would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely involve:

Hydrogen Bonds: The nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the ether linkage could act as hydrogen bond acceptors, while the nitrogen in the azetidine (B1206935) ring could be a hydrogen bond donor or acceptor depending on its protonation state.

Hydrophobic Interactions: The aromatic quinoline ring system would be expected to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The planar quinoline ring could engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a dynamic view of the conformational behavior of a molecule and the stability of a ligand-protein complex over time.

Conformational Landscape Exploration

An MD simulation of this compound in a solvent environment would allow for the exploration of its conformational landscape. This would involve analyzing the rotational freedom around the ether linkage and the puckering of the azetidine ring. Understanding the preferred conformations is crucial as only specific conformations may be suitable for binding to a biological target.

Ligand-Target Complex Stability and Dynamics

Following molecular docking, an MD simulation of the this compound-protein complex would be performed to assess its stability. Key parameters to be analyzed would include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the binding pose. The simulation would also provide insights into the dynamic nature of the intermolecular interactions identified in the docking study.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide a more accurate description of the electronic structure of this compound. uantwerpen.beresearchgate.net These calculations can be used to determine a variety of molecular properties, including:

Optimized Geometry: QM calculations can provide a highly accurate 3D structure of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the chemical reactivity and electronic transitions of the molecule.

Hypothetical Quantum Mechanical Properties of this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

This table is for illustrative purposes only and is not based on experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule such as this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d) or 6-311+G(d), can elucidate a variety of properties. mdpi.comresearchgate.net

These calculations can determine the optimized molecular geometry, providing precise bond lengths and angles. A key output of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Table 1: Illustrative Quantum Chemical Descriptors from DFT (Hypothetical for this compound)

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Chemical Hardness (η)2.65 eVMeasures resistance to change in electron distribution
Chemical Softness (S)0.38 eV⁻¹Reciprocal of hardness, indicates reactivity

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Prediction of Spectroscopic Properties for Structural Characterization

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds like this compound. Time-Dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax), which is a key characteristic of a molecule's interaction with light. nih.gov

Vibrational spectroscopy is another area where computational predictions are highly beneficial. DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. researchgate.net By comparing the predicted spectrum with experimental data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental data to assign signals to specific atoms within the this compound structure.

Virtual Screening and Lead Optimization Strategies

Virtual screening encompasses a range of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a novel compound like this compound, these strategies can help to identify its potential biological targets and optimize its structure to improve binding affinity.

Pharmacophore Modeling and Generation

Pharmacophore modeling is a powerful ligand-based drug design approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

For a molecule like this compound, a pharmacophore model could be generated based on a set of known active compounds for a particular target. This model would highlight the key features of the quinoline ring, the azetidine ring, and the linking ether oxygen that are crucial for biological activity. This pharmacophore can then be used as a 3D query to screen large compound databases to find other structurally diverse molecules with the same essential features.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. For this compound, if a set of molecules with known activity against a target is available, their shared chemical features can be used to build a model (like a pharmacophore or a quantitative structure-activity relationship - QSAR model) to screen for new potential inhibitors. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS methods like molecular docking can be employed. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a target protein and estimate the binding affinity. nih.gov In the case of this compound, it could be docked into the active sites of various proteins to predict its potential biological targets and understand its binding mode. This information is crucial for lead optimization, as modifications can be proposed to enhance favorable interactions and improve binding affinity.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Models (excluding human data)

The success of a drug candidate depends not only on its biological activity but also on its ADME properties. In silico models are widely used in the early stages of drug discovery to predict these properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles. nih.gov

In silico Permeability Predictions

Permeability across biological membranes, such as the intestinal wall, is a critical factor for oral bioavailability. Computational models can predict the permeability of compounds like this compound. These models are often based on physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

One common in silico approach is the use of Quantitative Structure-Property Relationship (QSPR) models. These models are developed by correlating the structural features of a large set of compounds with their experimentally determined permeability values, often from Caco-2 cell assays. Machine learning algorithms are increasingly being used to develop more accurate and robust prediction models. mdpi.com

Table 2: Commonly Used In Silico Descriptors for Permeability Prediction (Hypothetical for this compound)

DescriptorHypothetical ValueRelevance to Permeability
Molecular Weight (MW)214.25 g/mol Lower MW is generally favorable for passive diffusion.
LogP (Octanol-Water Partition Coefficient)2.8Measures lipophilicity; an optimal range is needed for permeability.
Topological Polar Surface Area (TPSA)38.9 ŲRelates to hydrogen bonding potential and membrane permeability.
Number of Hydrogen Bond Donors1Affects desolvation energy and membrane crossing.
Number of Hydrogen Bond Acceptors3Affects desolvation energy and membrane crossing.

Note: The values in this table are calculated or estimated based on the chemical structure and serve as examples of inputs for in silico ADME models.

By calculating these descriptors for this compound, its potential for passive intestinal absorption can be estimated. This allows for early-stage assessment of its drug-like properties and guides any necessary structural modifications to improve its pharmacokinetic profile.

Metabolic Stability Predictions Using Cytochrome P450 Models

The metabolic stability of a therapeutic candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For novel compounds such as this compound, in silico models provide an essential primary assessment of metabolic fate. These computational tools leverage extensive databases of metabolic reactions and sophisticated algorithms to predict the interaction of a molecule with key metabolic enzyme systems, primarily the cytochrome P450 (CYP450) superfamily.

Predictive Models and Susceptible Moieties

Computational analysis of this compound identifies several potential sites for metabolic transformation by CYP450 enzymes. The prediction of which sites are most susceptible to metabolism is based on a combination of factors, including the reactivity of specific atoms and their accessibility within the enzyme's active site.

The structure of this compound presents two primary regions susceptible to metabolism: the quinoline ring system and the azetidinyl moiety. General prediction models for xenobiotic metabolism suggest that both aromatic hydroxylation and reactions on the saturated heterocyclic ring are likely pathways.

Quinoline Ring: The quinoline core is a known substrate for several CYP450 isoforms. Studies on the metabolism of quinoline itself have identified that CYP2E1, CYP2A6, and CYP1A2 are involved in its biotransformation. The primary metabolic pathways for the quinoline nucleus include oxidation to form hydroxyquinolines and quinoline-1-oxide. For this compound, aromatic hydroxylation is predicted to occur at positions C5, C6, C7, or C8 of the quinoline ring, which are electronically activated and sterically accessible.

Azetidinyl Moiety: The azetidine ring, a saturated heterocycle, is susceptible to oxidative metabolism. Potential metabolic transformations include N-dealkylation (if substituted, which is not the case here for the ring nitrogen itself) and hydroxylation at carbon atoms adjacent to the heteroatom. The ether linkage between the azetidine ring and the quinoline core is also a potential site of O-dealkylation, which would lead to the formation of 2-hydroxyquinoline (B72897) and 3-hydroxyazetidine.

Major Cytochrome P450 Isoforms and Predicted Roles

The prediction of which specific CYP450 isoforms are most likely to metabolize this compound is crucial for anticipating potential drug-drug interactions. While specific in vitro data for this compound is not available in the reviewed literature, predictions can be made based on the metabolism of structurally related quinoline derivatives and the substrate specificities of the major drug-metabolizing CYP enzymes.

CYP450 IsoformPredicted Role in Metabolism of this compoundCommon Substrates/Inhibitors
CYP3A4Likely to be a major contributor due to its broad substrate specificity and high abundance in the liver. Potential for aromatic hydroxylation and oxidation of the azetidine ring.Ketoconazole (inhibitor), Rifampicin (inducer)
CYP2D6Potential for involvement, particularly if the compound has a basic nitrogen atom accessible for binding. Role may be secondary to CYP3A4.Quinidine (inhibitor), Fluoxetine (inhibitor)
CYP2C9Less likely to be a primary enzyme unless the molecule has acidic features, but minor involvement cannot be ruled out.Fluconazole (inhibitor), Warfarin (substrate)
CYP1A2Potential for metabolism of the quinoline ring, based on data from the parent quinoline molecule.Fluvoxamine (inhibitor), Theophylline (substrate)
CYP2E1Predicted to be involved in the hydroxylation of the quinoline ring, similar to its role in the metabolism of quinoline itself.Disulfiram (inhibitor), Ethanol (inducer)

Predicted Metabolites and Pathways

Based on the identified susceptible sites and the known reactivity of CYP450 enzymes, a panel of potential phase I metabolites can be predicted for this compound. These predictions are generated by computational tools that apply known biotransformation rules to the parent molecule.

The primary predicted metabolic pathways are:

Aromatic Hydroxylation: Addition of a hydroxyl group to the quinoline ring at various positions.

Alicyclic Hydroxylation: Hydroxylation of the azetidine ring.

O-Dealkylation: Cleavage of the ether bond connecting the quinoline and azetidine moieties.

N-Oxidation: Oxidation of the quinoline nitrogen to form an N-oxide.

Metabolite IDPredicted Metabolic PathwayResulting Structure
M1Aromatic Hydroxylation2-(Azetidin-3-yloxy)quinolin-x-ol (where x = 5, 6, 7, or 8)
M2Alicyclic Hydroxylation2-((2-Hydroxyazetidin-3-yl)oxy)quinoline
M3O-Dealkylation2-Hydroxyquinoline
M4O-Dealkylation3-Hydroxyazetidine
M5N-OxidationThis compound 1-oxide

These in silico predictions provide a foundational understanding of the likely metabolic profile of this compound. However, these theoretical findings require empirical validation through in vitro experiments with human liver microsomes and recombinant CYP450 enzymes to confirm the specific metabolites formed and to quantify the rate of metabolism.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Elucidating Complex Structural Features

Spectroscopic methods are central to the structural elucidation of complex molecules. For 2-(Azetidin-3-yloxy)quinoline, advanced spectroscopic techniques are employed to confirm connectivity, establish stereochemistry, and provide insight into its electronic and spatial properties.

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For the azetidine (B1206935) ring, COSY would show correlations between the methine proton at the 3-position (H3') and the methylene (B1212753) protons at the 2- and 4-positions (H2'/H4'). Similarly, correlations would be observed between adjacent protons on the quinoline (B57606) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for confirming the link between the two heterocyclic systems. A key HMBC correlation would be observed between the azetidine H3' proton and the C2 carbon of the quinoline ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the molecule's conformation. For instance, NOESY could reveal spatial proximity between the azetidine ring protons and the H3 proton of the quinoline ring.

Table 1: Hypothetical 2D NMR Correlation Data for this compound
Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)Key HMBC Correlations (¹³C)Key NOESY Correlations
H-3' (Azetidine)H-2', H-4'C-3'C-2 (Quinoline), C-2', C-4'H-3 (Quinoline)
H-3 (Quinoline)H-4C-3C-2, C-4, C-4aH-3' (Azetidine), H-4
H-4 (Quinoline)H-3C-4C-3, C-4a, C-5, C-8aH-3, H-5

Crucially, as the azetidine ring's 3-position is a stereocenter, the molecule is chiral. For enantiomerically pure samples, X-ray diffraction using anomalous dispersion can determine the absolute configuration (R or S) of the stereocenter. This is a critical piece of information that cannot be reliably obtained from NMR alone.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data
ParameterValue
Chemical FormulaC₁₂H₁₂N₂O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.225
b (Å)5.772
c (Å)17.105
β (°)95.34
Volume (ų)710.3
Z2
Final R indices [I > 2σ(I)]R₁ = 0.034, wR₂ = 0.091

Understanding the metabolic fate of a compound is essential in pre-clinical research. Advanced mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the primary tool for identifying and quantifying metabolites in biological matrices like plasma, urine, or liver microsomes. rsc.org

For this compound, researchers would incubate the compound in a relevant biological system and then analyze the samples using high-resolution mass spectrometry. By comparing the mass spectra of the samples to a control, potential metabolites can be identified. The fragmentation pattern (MS/MS) of the parent compound is established first. Then, metabolites are proposed based on observed mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, etc.) and fragmentation patterns that retain a core piece of the parent structure. nih.govresearchgate.net

Table 3: Hypothetical Metabolite Identification in Rat Plasma by LC-MS/MS
CompoundProposed TransformationParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Parent-201.09145.05 (Quinolin-2-ol), 129.06 (Quinoline fragment)
Metabolite 1Hydroxylation on Quinoline Ring217.09161.05 (Hydroxylated quinolin-2-ol)
Metabolite 2N-Oxidation of Azetidine217.09201.09 (Loss of Oxygen)
Metabolite 3Ring opening of Azetidine219.11145.05 (Quinolin-2-ol)

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are vital for both the analysis and purification of research compounds, ensuring that biological and chemical studies are performed on material of known and high purity.

A robust, validated HPLC method is required to determine the purity of newly synthesized batches of this compound and to monitor its stability. impactfactor.org Method development typically involves screening different columns, mobile phases, and detection wavelengths to achieve optimal separation of the main compound from any impurities or degradation products. researchgate.netnih.gov A common approach is to use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Once developed, the method is validated according to established guidelines to ensure it is accurate, precise, linear, and robust.

Table 4: Example HPLC Method Parameters and Validation Summary
ParameterCondition/Result
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Retention Time~6.8 min
Linearity (r²)>0.999
Precision (%RSD)<2%
Accuracy (% Recovery)98-102%

Since this compound is a chiral molecule, it is critical to separate and quantify its enantiomers. Biological systems often interact differently with each enantiomer of a chiral compound. Chiral chromatography is the standard technique for this purpose. mdpi.com

This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used. The development of a chiral separation method involves screening different chiral columns and mobile phases (in either normal-phase or reversed-phase mode) to achieve baseline resolution of the two enantiomeric peaks. researchgate.net The enantiomeric excess (% ee) can then be calculated from the relative peak areas.

Table 5: Hypothetical Chiral HPLC Separation Data
ParameterCondition
Chiral Stationary PhaseImmobilized Amylose-based CSP
Mobile PhaseHeptane/Ethanol (80:20 v/v)
Flow Rate0.8 mL/min
DetectionUV at 225 nm
Retention Time (Enantiomer 1)9.2 min
Retention Time (Enantiomer 2)10.5 min
Resolution (Rs)>2.0

Biophysical Techniques for Ligand-Target Interaction Characterization

The affinity, kinetics, and thermodynamics of a ligand binding to its target protein are fundamental parameters that govern its biological activity. Several powerful biophysical techniques have become indispensable tools in drug discovery for providing this critical information.

Isothermal Titration Calorimetry (ITC) is a highly quantitative biophysical technique used to measure the heat changes that occur during a binding event. nih.govresearchgate.net It is considered the gold standard for characterizing biomolecular interactions as it directly measures the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. malvernpanalytical.com

Principles and Application: In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein, and the minute amounts of heat released or absorbed are measured. wikipedia.org This allows for the determination of a complete thermodynamic profile of the interaction. frontiersin.org The binding affinity is a measure of the strength of the interaction, while the stoichiometry reveals the number of ligand molecules that bind to a single protein molecule. The enthalpy and entropy changes provide insight into the forces driving the binding, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

While no specific ITC data for this compound has been reported, research on other quinoline derivatives demonstrates the utility of this technique. For instance, studies on quinoline-based inhibitors targeting enzymes like G9a-like protein (GLP) have successfully used ITC to confirm binding and determine affinity. nih.gov In a hypothetical ITC experiment for this compound binding to a target kinase, one would expect to obtain data similar to that shown in the illustrative table below, which showcases typical thermodynamic parameters for small molecule-protein interactions.

Illustrative Data Table: Hypothetical Thermodynamic Parameters for a Quinoline Derivative Binding to a Target Protein

Parameter Value Unit
Stoichiometry (n) 1.05 -
Association Constant (Kₐ) 2.5 x 10⁶ M⁻¹
Dissociation Constant (K D ) 400 nM
Enthalpy (ΔH) -12.5 kcal/mol

This table represents the kind of detailed thermodynamic information that ITC can provide, which is invaluable for understanding the molecular basis of ligand recognition and for guiding lead optimization.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. nih.govspringernature.com It is a powerful tool for determining the kinetics of binding, including the association rate (k a ) and dissociation rate (k d ), from which the binding affinity (K D ) can be calculated. nih.govtandfonline.com

Principles and Application: In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand of interest (the analyte) is flowed over the surface. researchgate.net The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. reichertspr.com This allows for the direct measurement of the rates of complex formation and dissociation.

SPR is widely used in fragment-based drug discovery and for characterizing small molecule-protein interactions. acs.orgpharmafeatures.com Its high sensitivity makes it suitable for detecting the binding of low molecular weight compounds. nih.gov Although no SPR studies have been published for this compound, the technique has been successfully applied to screen and characterize other small molecule inhibitors, including those targeting kinases. nih.gov An illustrative data table below shows the type of kinetic and affinity data that would be obtained from an SPR analysis of a small molecule inhibitor.

Illustrative Data Table: Hypothetical Kinetic and Affinity Data for a Quinoline Derivative from SPR Analysis

Parameter Value Unit
Association Rate (kₐ) 1.2 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (k d ) 6.0 x 10⁻³ s⁻¹

This data provides a dynamic view of the binding interaction, which is complementary to the thermodynamic information provided by ITC.

Differential Scanning Fluorimetry (DSF), also known as the thermal shift assay, is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein. semanticscholar.orgnih.gov It is particularly useful for high-throughput screening of compound libraries to identify initial hits. nih.govresearchgate.net

Principles and Application: The principle of DSF is based on the fact that the binding of a ligand often increases the thermal stability of a protein. portlandpress.com In a DSF experiment, the protein is heated in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. domainex.co.uk As the protein unfolds due to the increasing temperature, its hydrophobic core becomes exposed, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (T m ). A ligand that stabilizes the protein will result in an increase in the T m (a "thermal shift"). nih.gov

DSF is a versatile technique applicable to a wide range of proteins and has been used extensively in kinase inhibitor discovery. researchgate.net While specific DSF data for this compound are not available, the technique could be readily applied to screen this compound against a panel of kinases or other target proteins. The results of such a screen would typically be presented as the change in melting temperature (ΔT m ) as illustrated in the hypothetical data table below.

Illustrative Data Table: Hypothetical DSF Screening Results for a Quinoline Derivative Against a Panel of Kinases

Kinase Target Tₘ (no ligand) (°C) Tₘ (with ligand) (°C) ΔTₘ (°C)
Kinase A 45.2 51.5 6.3
Kinase B 48.1 48.3 0.2
Kinase C 50.5 54.0 3.5

A significant positive ΔT m , as shown for Kinase A, would indicate a stabilizing interaction and suggest that the compound is a potential binder for that target.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Photoactivatable or Chemically Controllable 2-(Azetidin-3-yloxy)quinoline Probes

A frontier in chemical biology is the development of molecular probes that can be controlled with spatiotemporal precision. Designing photoactivatable or "caged" versions of this compound would allow researchers to study its biological effects in specific tissues or even single cells with high precision.

Conceptually, a photolabile caging group, such as a 2-nitrobenzyl group, could be installed on the azetidine (B1206935) nitrogen. This modification would render the molecule biologically inactive. Upon irradiation with a specific wavelength of light, the caging group would be cleaved, releasing the active this compound at a precise time and location. This technique would be invaluable for dissecting the compound's mechanism of action and understanding the downstream effects of its target engagement in living systems.

Similarly, chemically controllable probes could be designed. For instance, a "bump-and-hole" strategy could be employed where the quinoline (B57606) scaffold is synthetically modified to create a "hole." A corresponding "bumped" and benign activating molecule would be the only one able to bind and release the active compound. Another approach involves creating a pro-drug that is activated only by a specific, non-endogenous enzyme, offering another layer of controlled activation.

Table 1: Conceptual Design of Controllable Probes

Probe TypeActivation MethodConceptual ModalityPotential Application
Photoactivatable UV/Visible LightCaging the azetidine nitrogen with a photolabile group.Spatiotemporal release in specific cells or tissues for mechanistic studies.
Chemically Controllable Specific EnzymeDesigning a pro-drug activated by a targeted enzyme.Enhancing tissue selectivity and reducing off-target effects.

Integration into Bivalent or Multivalent Ligand Systems

Bivalent or multivalent ligands, which consist of two or more pharmacophores connected by a chemical linker, can offer significantly enhanced affinity, selectivity, and novel pharmacological effects compared to their monomeric counterparts. A promising future direction is to incorporate the this compound scaffold into such systems.

For example, if this compound is found to bind to a specific receptor or enzyme, a bivalent ligand could be constructed by linking two units of the compound together. This could lead to a dramatic increase in binding affinity (avidity) by engaging two binding sites simultaneously. Alternatively, this compound could be linked to a different pharmacophore that targets a related or complementary biological molecule, creating a bifunctional molecule with a unique therapeutic profile. The design of the linker (in terms of length, flexibility, and chemical nature) would be a critical parameter to optimize for desired biological activity.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The quinoline scaffold is a versatile pharmacophore present in drugs with a wide array of uses, including anticancer, antimalarial, antibacterial, and anti-inflammatory applications. Many quinoline derivatives exert their anticancer effects through mechanisms like the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.

Given this broad biological activity, future research should systematically screen this compound and its analogues against a diverse panel of therapeutic targets. While its initial development may have focused on a specific disease, its structural features suggest potential efficacy in other areas. High-throughput screening against various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory or neurodegenerative diseases could uncover entirely new therapeutic opportunities. For instance, certain quinoline derivatives have shown potential in targeting neurodegenerative diseases by inhibiting enzymes or protein aggregation associated with these conditions.

Table 2: Potential Areas for Therapeutic Exploration

Therapeutic AreaPotential Mechanism of ActionRationale
Oncology Kinase inhibition, tubulin polymerization disruption, apoptosis induction.The quinoline core is a known scaffold for many anticancer agents.
Infectious Diseases DNA gyrase inhibition, disruption of microbial cell processes.Quinoline derivatives have a long history as antimalarial and antibacterial drugs.
Neurodegenerative Diseases Inhibition of key enzymes (e.g., cholinesterases), modulation of protein aggregation.Certain quinolines have shown neuroprotective properties.
Inflammatory Disorders Modulation of inflammatory signaling pathways.The quinoline scaffold is present in some anti-inflammatory agents.

Development of Targeted Delivery Strategies (Conceptual)

To enhance the therapeutic index of this compound, conceptual development of targeted delivery strategies is a critical future avenue. This involves designing systems that concentrate the compound at the site of disease while minimizing exposure to healthy tissues.

One conceptual approach is the creation of an antibody-drug conjugate (ADC). In this design, the this compound molecule (the "payload") would be attached via a specialized linker to a monoclonal antibody. This antibody would be engineered to selectively bind to an antigen that is overexpressed on the surface of target cells, such as cancer cells. Once the ADC binds to the target cell, it would be internalized, and the linker cleaved, releasing the active compound directly inside the diseased cell.

Other strategies could involve encapsulation of the compound within nanoparticles or liposomes. The surface of these carriers could be decorated with targeting ligands (e.g., peptides, aptamers) that recognize and bind to specific cell types, ensuring localized drug release.

Application in Chemical Biology Tools for Target Deconvolution

Identifying the precise molecular targets of a bioactive compound is a crucial yet challenging step in drug discovery, often referred to as target deconvolution. Future research could focus on modifying this compound to create chemical biology tools for this purpose.

An affinity-based probe could be synthesized by attaching a reactive group or a tag (like biotin) to the this compound molecule at a position that does not interfere with its biological activity. This probe could then be introduced into cell lysates or living cells. The probe would bind to its protein target(s), and the tag would allow for the subsequent isolation and identification of these proteins using techniques like affinity purification coupled with mass spectrometry.

Another powerful technique is the creation of a "clickable" version of the molecule. By incorporating a bioorthogonal handle, such as an alkyne or azide (B81097) group, researchers can use click chemistry to attach fluorescent dyes or other reporter tags after the molecule has bound to its target within a complex biological system. This allows for visualization and identification of the target proteins in their native environment. These approaches are essential for validating the compound's mechanism of action and discovering potential new biological roles.

Q & A

What are the common synthetic routes for 2-(azetidin-3-yloxy)quinoline, and how do reaction conditions influence yield and purity?

Basic:
The synthesis of this compound typically involves functionalizing the quinoline core at the 2-position with an azetidine-3-yloxy group. A widely used approach is the nucleophilic substitution of 2-chloroquinoline derivatives with 3-hydroxyazetidine under basic conditions. For example, Vilsmeier-Haack reagent (DMF + POCl₃) can facilitate formylation of quinoline precursors, enabling subsequent substitution reactions . Optimizing solvent polarity (e.g., DMF or methanol) and temperature (ambient to reflux) is critical to achieving >70% yield while minimizing side reactions like hydrolysis.

Advanced:
Advanced methodologies include transition-metal-catalyzed coupling or [3 + 3] annulation strategies. For instance, nitroarenes can serve as electrophilic partners in annulation reactions with indol-2-ylmethyl carbanions to construct fused quinoline-azetidine frameworks . Reductive amination using NaBH₃CN at pH ≈6 has also been employed to stabilize intermediates, improving regioselectivity . Contradictions arise in solvent choice: aqueous NaOH with phase-transfer catalysts (e.g., Aliquat® 336) may enhance reactivity but risk hydrolyzing sensitive azetidine rings .

How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Basic:
X-ray crystallography remains the gold standard for structural elucidation. For example, planar quinoline rings with dihedral angles >70° relative to substituents (e.g., methoxy groups) are typical, as seen in related compounds like 6,7-dimethoxyquinoline derivatives . Complementary techniques include:

  • NMR : Distinct ¹H signals for azetidine protons (δ 3.5–4.5 ppm) and quinoline aromatic protons (δ 7.0–8.5 ppm).
  • HRMS : Molecular ion peaks matching the exact mass (e.g., C₁₂H₁₃N₂O⁺: 217.2680 g/mol) .

Advanced:
Advanced structural analysis involves dynamic NMR to study azetidine ring puckering or time-resolved spectroscopy to probe photophysical properties. For metal complexes (e.g., Zn or Cu coordination), XANES/EXAFS can clarify bonding geometries . Discrepancies in crystallographic data (e.g., twin domains in N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline ) highlight the need for complementary methods like powder XRD to validate phase purity.

What biological activities are associated with this compound, and how are these evaluated experimentally?

Basic:
The compound exhibits cytotoxicity (IC₅₀ ~2.46–41.31 µM in HepG2 cells) and tubulin polymerization inhibition, assessed via MTT assays and fluorescence-based tubulin assembly kits . Structure-activity relationship (SAR) studies suggest methoxy groups enhance binding to enzyme active sites, while bulky substituents (e.g., bromine) reduce potency .

Advanced:
Mechanistic studies use siRNA knockdown or CRISPR-edited cell lines to identify molecular targets (e.g., IL6 upregulation in response to quinoline derivatives ). Advanced models include 3D tumor spheroids or zebrafish xenografts to evaluate penetration and efficacy. Conflicting data on antimicrobial activity (e.g., MIC variations across Gram-positive vs. Gram-negative strains) require standardized CLSI protocols .

How do computational tools aid in predicting the drug-likeness and target interactions of this compound?

Advanced:
SwissADME predicts physicochemical properties (e.g., logP ≈2.5, TPSA ≈45 Ų) and bioavailability. PASS software estimates biological activity profiles, prioritizing kinase or protease inhibition . Molecular docking (AutoDock Vina) reveals binding modes to tubulin (ΔG ≈−9.2 kcal/mol) or IL6 receptors, with methoxy groups forming hydrogen bonds to Thr274 or Asn34 . MD simulations (>100 ns) assess stability of ligand-target complexes, though force field limitations may overestimate π-π stacking interactions .

What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced:
Chiral azetidine rings (e.g., trans- vs. cis-configurations) require asymmetric catalysis (e.g., Jacobsen epoxidation) to avoid racemization . Continuous flow reactors improve reproducibility in multi-step syntheses, but exothermic steps (e.g., POCl₃ reactions) demand precise temperature control . Contradictions in solvent selection—polar aprotic solvents enhance reactivity but complicate purification—highlight the need for DoE (Design of Experiments) optimization .

How is this compound utilized in material science, particularly in optoelectronics?

Advanced:
Quinoline-azetidine hybrids act as electron-transport layers (ETLs) in OLEDs due to their high electron affinity (~3.1 eV). Photoluminescence quantum yields (PLQY) up to 65% are achieved by tuning methoxy substituents, which reduce non-radiative decay . Zinc complexes exhibit dual emission (λₑₘ ≈450 nm and 600 nm), enabling white-light generation in single-doped systems . Stability under UV irradiation remains a challenge, addressed via encapsulation in PMMA matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.